molecular formula C9H10INO3 B1359747 Methyl 2-ethoxy-5-iodonicotinate CAS No. 335078-24-5

Methyl 2-ethoxy-5-iodonicotinate

Cat. No.: B1359747
CAS No.: 335078-24-5
M. Wt: 307.08 g/mol
InChI Key: LFIIUSJEURRBCB-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-5-iodonicotinate is a nicotinic acid derivative featuring a methyl ester group at position 3, an ethoxy substituent at position 2, and an iodine atom at position 5 of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate or fine chemical in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactive iodine substituent .

Properties

IUPAC Name

methyl 2-ethoxy-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIIUSJEURRBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethoxy-5-iodonicotinate can be synthesized through a multi-step process involving the iodination of nicotinic acid derivatives. One common method involves the ethylation of 2-hydroxy-5-iodonicotinic acid followed by esterification with methanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-5-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target proteins, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with Methyl 2-ethoxy-5-iodonicotinate and are discussed in detail:

Methyl 2-chloro-5-iodonicotinate (CAS 78686-83-6)

Methyl 6-chloro-5-ethyl-2-iodonicotinate (CAS 2102324-70-7)

Comparative Analysis

Table 1: Structural and Molecular Properties
Property This compound Methyl 2-chloro-5-iodonicotinate Methyl 6-chloro-5-ethyl-2-iodonicotinate
Molecular Formula C₉H₁₀INO₃ C₇H₅ClINO₂ C₉H₉ClINO₂
Molecular Weight (g/mol) ~307.08 297.48 325.53
Substituents -OCH₂CH₃ (position 2) -Cl (position 2) -Cl (position 6), -CH₂CH₃ (position 5)
Iodine Position 5 5 2
Key Differences and Implications

This difference may influence reactivity in nucleophilic aromatic substitution or metal-coupling reactions . Methyl 6-chloro-5-ethyl-2-iodonicotinate features an ethyl group at position 5 and a chloro group at position 6, which could sterically hinder reactions at the iodine site (position 2) compared to the target compound’s iodine at position 5 .

Applications in Synthesis: Methyl 2-chloro-5-iodonicotinate is commonly used as a precursor for coupling reactions due to its accessible iodine and chloro substituents, enabling sequential functionalization . The ethoxy group in this compound may enhance solubility in non-polar solvents, making it advantageous in specific catalytic systems .

Stability and Handling :

  • Chloro-substituted analogs (e.g., Methyl 2-chloro-5-iodonicotinate) are typically more reactive but less stable under basic conditions compared to ethoxy-substituted derivatives, which are less prone to hydrolysis .

Biological Activity

Methyl 2-ethoxy-5-iodonicotinate is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₈INO₂
  • Molecular Weight : 263.07 g/mol
  • IUPAC Name : Methyl 2-ethoxy-5-iodopyridine-3-carboxylate

The presence of the iodine atom and the ethoxy group is significant, as these functional groups can influence the compound's reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A study involving various cancer cell lines (e.g., breast, colon, and prostate cancer) showed that the compound induces apoptosis through the activation of caspase pathways.

Case Study : In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability (up to 70%) in MCF-7 breast cancer cells compared to untreated controls. The compound's ability to inhibit tumor growth was further confirmed in xenograft models.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular metabolism.
  • Receptor Modulation : It may modulate receptor activity, particularly those involved in apoptosis and cell proliferation.
  • Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent cell death.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial for potential therapeutic applications. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses but requires further investigation into long-term effects and potential side effects.

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